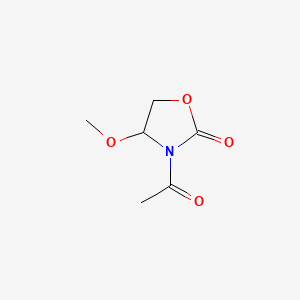
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period . The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Hydrazine hydrate→2-Hydrazino-benzothiazole
Further functionalization of the hydrazino group can be achieved by reacting with various carboxylic acids or their derivatives to form the carboxylic acid group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can introduce various functional groups at the hydrazino position .
Applications De Recherche Scientifique
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid, known for its use in rubber vulcanization.
Benzothiazole-6-carboxylic acid: A related compound with similar structural features but lacking the hydrazino group.
Uniqueness
This compound is unique due to the presence of both the hydrazino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
117342-15-1 |
|---|---|
Formule moléculaire |
C8H7N3O2S |
Poids moléculaire |
209.223 |
Nom IUPAC |
2-hydrazinyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-5-2-1-4(7(12)13)3-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13) |
Clé InChI |
NDTXEFFFDXPUHG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)NN |
Synonymes |
6-Benzothiazolecarboxylicacid,2-hydrazino-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)


